molecular formula C11H9N3O5 B2793875 N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide CAS No. 941994-02-1

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide

Cat. No.: B2793875
CAS No.: 941994-02-1
M. Wt: 263.209
InChI Key: MPFAARWFLBWALR-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazole derivatives can be synthesized through various methods. One common method is the reaction of aldehydes with primary nitro compounds in a 1:2 molar ratio, leading to isoxazoline-N-oxides or isoxazole derivatives . Ketones can also react with primary nitro compounds, only if activated (β-diketones, α-nitroketones, or strained ketones), to give isoxazole derivatives .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Isoxazole compounds can undergo various chemical reactions. For instance, symmetric 2,4-dinitroglutarates formed from aromatic aldehydes and nitroacetate can undergo ring closure to form isoxazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole compounds can vary widely depending on their specific structure. For instance, the molecular weight of 2-Methoxy-4-nitrophenyl isothiocyanate, a related compound, is 210.210 Da .

Scientific Research Applications

Synthesis and Biological Activities

Antidiabetic Applications

A study synthesized a series of compounds evaluated for in vitro antidiabetic activity, highlighting the synthesis methodologies that could be applied to similar compounds like N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide for exploring their antidiabetic potentials (J. Lalpara et al., 2021).

Cytotoxicity and Anticancer Activities

Research focused on the synthesis of new derivatives and their in vitro cytotoxic activity against cancer cells, providing a framework for assessing the anticancer potential of this compound derivatives (Ashraf S. Hassan et al., 2014).

Growth Supporting and Antiapoptotic Properties

A study discovered compounds with growth supporting and antiapoptotic properties, indicating the potential for this compound derivatives to be evaluated for similar biological activities (D. Simoni et al., 2008).

Herbicidal Activity

Research on unique isoxazole derivatives exhibiting significant herbicidal activity provides insights into the agricultural applications of similar compounds (B. Hamper et al., 1995).

Chemical Synthesis and Characterization

Synthesis Techniques

Studies detail the synthesis of closely related compounds, offering methodologies for the synthesis and characterization that could be relevant for this compound (P. Bhaskar et al., 2019).

Corrosion Inhibition

The corrosion inhibition properties of benzamide derivatives on mild steel in acidic conditions offer a potential application area for this compound derivatives in corrosion protection (Ankush Mishra et al., 2018).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide may also interact with various biological targets.

Mode of Action

It’s known that indole-isoxazole hybrids have shown potent anticancer activities . They cause arrest in the G0/G1 phase in Huh7 cells and cause a significant decrease in CDK4 levels . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression.

Biochemical Pathways

It’s known that indole derivatives possess various biological activities, affecting a wide range of biochemical pathways . Therefore, it’s plausible that this compound may also influence multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

A good correlation was obtained between the theoretical predictions of bioavailability using molinspiration calculation, lipinski’s rule of five, and experimental verification for indole-isoxazole hybrids . This suggests that this compound may have similar pharmacokinetic properties.

Result of Action

It’s known that indole-isoxazole hybrids have shown potent anticancer activities . This suggests that this compound may also have significant molecular and cellular effects, particularly in the context of cancer.

Action Environment

It’s known that the synthesis of isoxazole derivatives is influenced by various factors . This suggests that the action of this compound may also be influenced by environmental conditions.

Future Directions

The development of new synthetic strategies and the design of new isoxazole derivatives are areas of ongoing research due to the wide range of biological activities and therapeutic potential of these compounds .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-18-10-6-7(14(16)17)2-3-8(10)13-11(15)9-4-5-12-19-9/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFAARWFLBWALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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